Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate
Description
Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate (CAS: 903469-84-1) is a synthetic benzoate derivative characterized by a 2,4-dichlorobenzylamine substituent at the para position of the ethyl benzoate backbone. Its molecular formula is C₁₆H₁₄Cl₂N₂O₂, with a molecular weight of 349.20 g/mol . The compound is synthesized via nucleophilic substitution or condensation reactions, often involving ethyl 4-aminobenzoate and 2,4-dichlorobenzyl chloride under basic conditions . Structural elucidation is typically performed using NMR, FT-IR, and mass spectrometry, as demonstrated in analogous benzoate derivatives .
Properties
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-21-16(20)11-4-7-14(8-5-11)19-10-12-3-6-13(17)9-15(12)18/h3-9,19H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPULTBLUMHZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate can be synthesized through a selective palladium-catalyzed amination reaction. This process involves reacting 2-chloro-5-iodopyridine with ethyl 4-aminobenzoate in the presence of a palladium catalyst (Palladium(II) acetate), a ligand such as rac-BINAP, and a base like cesium carbonate. The reaction conditions typically include a controlled temperature and inert atmosphere to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: The compound can form condensation products with other amines or aldehydes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The dichlorobenzylamine group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- Aldose Reductase (ALR2) Inhibition : Ethyl-substituted oxothiazolidine benzoates (e.g., compound 4f in ) show potent ALR2 inhibition (IC₅₀ = 0.02 µM), outperforming the reference drug sorbinil. Activity correlates with electron-withdrawing substituents (e.g., bromo, methoxy) on the benzamide moiety .
- Aquaporin Inhibition: Ethyl 4-(carbamoylamino)benzoate derivatives (e.g., ) inhibit aquaporin-3 and -7, with selectivity influenced by urea linker flexibility and substituent bulk .
Antiviral Activity
Antibacterial and Antifungal Potential
- Sulfonate and Thioether Derivatives : Ethyl 4-(sulfooxy)benzoate and 4-chlorobenzylthioacetyl analogs show moderate activity against Gram-positive bacteria, though less potent than commercial antibiotics.
Biological Activity
Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate, a compound with significant biological activity, has garnered attention in various fields including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, along with a dichlorobenzylamine substituent. This unique structure contributes to its reactivity and biological profile.
Structural Formula
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 319.21 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating a moderate antibacterial effect .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It was found to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent.
The anti-inflammatory action is believed to occur through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation .
Cytotoxicity and Anticancer Potential
This compound has shown promising results in cytotoxicity assays against various cancer cell lines.
Case Study: Anticancer Activity
In a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity . The mechanism involves apoptosis induction through caspase activation.
Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound in drug development for antimicrobial and anticancer therapies. Its ability to interact with specific molecular targets makes it a candidate for further optimization.
Synthesis and Derivatives
The synthesis of this compound can be achieved through palladium-catalyzed amination reactions, allowing for modifications that may enhance its biological activity. Researchers are investigating various derivatives to improve potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
